rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a norbornene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene undergoes a series of functionalization reactions to introduce the acetamido and carboxylate groups. This often involves
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it into different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of polymers and other materials due to its stable bicyclic structure.
Mechanism of Action
The mechanism by which rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-norbornene-2-carboxylate: Similar in structure but lacks the acetamido group.
Norbornene derivatives: Various derivatives with different functional groups attached to the norbornene backbone.
Uniqueness
Rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
136314-93-7 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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